4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with the molecular formula C40H38N8O8S2 and a molecular weight of 822.91 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of biochemical pathways and molecular interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide include:
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4’-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide
- Pinacol boronic esters
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical reactions and applications
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18IN5O3S2/c23-18-7-3-16(4-8-18)20-15-32-22(26-20)27-21(29)17-5-9-19(10-6-17)33(30,31)28(13-1-11-24)14-2-12-25/h3-10,15H,1-2,13-14H2,(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZECRCFINSRGPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18IN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.